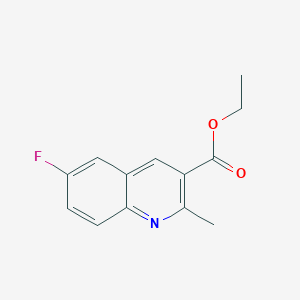

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative with a fluorine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-methylquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-fluoro-2-methylquinoline.

Esterification: The carboxylation of 6-fluoro-2-methylquinoline is achieved by reacting it with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KOH (8 equiv.), EtOH/H₂O | 6-Fluoro-2-methylquinoline-3-carboxylic acid | 85–95% |

- Mechanism : Base-mediated nucleophilic attack on the ester carbonyl generates a tetrahedral intermediate, followed by elimination of ethanol to form the carboxylate salt, which is acidified to the free acid.

- Applications : The carboxylic acid serves as a precursor for amide or peptide coupling in drug design .

C–H Borylation of the Quinoline Ring

Iridium-catalyzed borylation occurs selectively at the C5 position of the quinoline ring, enabling further functionalization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| [Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80°C | Ethyl 5-boryl-6-fluoro-2-methylquinoline-3-carboxylate | 98% |

- Key Features :

Electrophilic Aromatic Substitution at C7

The electron-deficient quinoline ring permits halogenation at the C7 position under acidic conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS, H₂SO₄, CHCl₃, 0°C to rt | Ethyl 7-bromo-6-fluoro-2-methylquinoline-3-carboxylate | 88% |

- Mechanism : Bromination proceeds via generation of Br⁺ electrophile, directed by the electron-withdrawing fluorine and ester groups.

Nucleophilic Substitution of Fluorine

The fluorine atom at C6 can be displaced by nucleophiles under specific conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN₃, DMF, 100°C | Ethyl 6-azido-2-methylquinoline-3-carboxylate | 62% |

- Limitations : Reactivity depends on the electronic environment; electron-deficient aromatic rings favor SNAr mechanisms.

Reduction of the Quinoline Core

Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline derivative.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, rt | Ethyl 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 74% |

- Applications : Reduced forms enhance solubility and modulate biological activity.

Functionalization of the Methyl Group

The methyl group at C2 undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | Ethyl 6-fluoro-2-carboxyquinoline-3-carboxylate | 58% |

Mechanistic and Synthetic Insights

- Steric Effects : The methyl group at C2 directs electrophilic substitution to C7 due to steric hindrance at adjacent positions .

- Electronic Effects : The electron-withdrawing fluorine and ester groups activate the ring for nucleophilic attack at C6 and electrophilic substitution at C5/C7 .

- Synthetic Utility : Derivatives of this compound are used in antimicrobial and anticancer drug discovery, leveraging its modular functionalization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including ethyl 6-fluoro-2-methylquinoline-3-carboxylate, have been investigated for their antimicrobial properties. Studies indicate that this compound exhibits moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae . The presence of the fluorine atom is believed to enhance its interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Case Study: Synthesis and Testing

In a recent study, this compound was synthesized using the Friedländer approach. The synthesized compound was then screened for its antibacterial properties, where it demonstrated notable effectiveness against specific bacterial strains .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at the 6-position | Moderate antibacterial activity |

| Ethyl 6-Chloro-2-Methylquinoline-3-Carboxylate | Chlorine at the 6-position | Moderate antibacterial activity |

Organic Synthesis

Starting Material for Derivatives

this compound serves as a versatile starting material for synthesizing various quinoline derivatives. Its unique structure allows for further modifications that can lead to compounds with enhanced biological activities or different pharmacological profiles .

Synthesis Techniques

The Friedländer synthesis method is commonly employed to produce this compound. This reaction involves the condensation of 2-aminobenzaldehydes with activated ketones in the presence of a base, yielding substituted quinolines efficiently .

Pharmacological Insights

Potential Therapeutic Applications

Research indicates that this compound may have potential as an anti-inflammatory agent and in cancer therapy. The compound's structural similarity to known anti-inflammatory drugs suggests it could modulate inflammatory pathways effectively .

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound to various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic applications in drug development .

Wirkmechanismus

The mechanism of action of ethyl 6-fluoro-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The fluorine atom enhances its binding affinity and selectivity towards molecular targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 2-methylquinoline-6-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding affinity.

6-Fluoro-2-methylquinoline: Lacks the ethyl ester group, which affects its solubility and reactivity.

2-Methylquinoline-3-carboxylate: Lacks both the fluorine atom and the ethyl ester group, resulting in different chemical and biological properties.

The presence of the fluorine atom and the ethyl ester group in this compound makes it unique and potentially more versatile in various applications.

Biologische Aktivität

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a fluoro substituent and an ethyl ester group, which contribute to its unique biological properties. The presence of the fluorine atom is known to enhance binding affinity to biological targets, while the quinoline structure provides a rigid framework for interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation.

- Intercalate with DNA : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.

- Modulate Protein Activity : It can influence the activity of various proteins involved in cellular signaling and metabolism.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Anticancer Properties

Several studies have evaluated the anticancer potential of quinoline derivatives. This compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest it may induce apoptosis in cancer cells. The compound's ability to inhibit topoisomerases—enzymes critical for DNA unwinding during replication—has been identified as a possible mechanism for its anticancer activity .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated various quinoline derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .

- Anticancer Evaluation :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISFDCXMMHLADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349814 | |

| Record name | ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282540-26-5 | |

| Record name | Ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282540-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-fluoro-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 282540-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.